molecular formula C8H14O B13828463 3-Ethyl-3-methylpent-4-en-2-one

3-Ethyl-3-methylpent-4-en-2-one

Cat. No.: B13828463
M. Wt: 126.20 g/mol
InChI Key: YVYIMPBNLVMKGH-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpent-4-en-2-one is a branched unsaturated ketone characterized by a pentenone backbone with ethyl and methyl substituents at the 3-position and a double bond at the 4-position. Its molecular formula is C₈H₁₂O, and it belongs to the enone family (α,β-unsaturated ketones), which are known for their reactivity in conjugate addition reactions and participation in cycloadditions.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethyl-3-methylpent-4-en-2-one

InChI

InChI=1S/C8H14O/c1-5-8(4,6-2)7(3)9/h5H,1,6H2,2-4H3

InChI Key

YVYIMPBNLVMKGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C)C(=O)C

Origin of Product

United States

Preparation Methods

Aldol Condensation of Ketones and Aldehydes

  • Reaction Principle: The aldol condensation involves the reaction of a ketone (e.g., methyl ethyl ketone) with an aldehyde (e.g., acetaldehyde) under acid or base catalysis to form α,β-unsaturated ketones.
  • Catalysts: Acid catalysts such as sulfuric acid or solid acid catalysts (e.g., cation exchange resins like Amberlyst) have been employed. Solid acid catalysts offer advantages in continuous reactor systems with higher yields and less waste compared to mineral acids.
  • Process Conditions: The reaction is typically carried out in stirred tank reactors with vigorous mixing to overcome mass transfer limitations between organic and aqueous phases. Continuous flow reactors with solid acid catalysts improve throughput and reduce environmental impact.
  • Catalyst Examples: Mixed oxides (SiO2, Al2O3, SnO2, ZrO2, MgO, CaO, Fe2O3, WO3, Cr2O3) and polymeric perfluorinated sulfonic acid resins have been used effectively.
Parameter Typical Conditions Notes
Reactants Methyl ethyl ketone + acetaldehyde Pre-mixed or fed separately
Catalyst Solid acid catalysts or mineral acids Solid acids preferred for sustainability
Reactor Type Continuous flow or batch Continuous preferred for yield
Temperature Moderate, typically 40-80 °C Optimized for selectivity
Mixing Vigorous stirring or static mixers To improve mass transfer
Yield Up to ~70% for related compounds Dependent on catalyst and conditions

Note: While this method is documented for 3-methyl-3-pentene-2-one, analogous aldol condensations could be adapted for this compound by selecting appropriate ketone and aldehyde precursors.

Alkylation and Allylic Bromide Precursor Methods

A more direct approach to 3,3-disubstituted pent-4-en-2-ones involves the use of alkylation of dithiane derivatives or allylic bromides, as reported in the synthesis of related 3,3-disubstituted pent-4-enals.

Alkylation of 2-Formyl-1,3-dithiane with Allylic Bromides

  • Method: Alkylation of 2-formyl-1,3-dithiane with 3,3-disubstituted allylic bromides yields dithiane-protected aldehyde precursors.
  • Desulfurization: Raney nickel desulfurization of these dithiane intermediates produces the corresponding pent-4-enals, which can be oxidized or further transformed into pent-4-en-2-ones.
  • Advantages: This method allows precise introduction of substituents at the 3-position (e.g., ethyl and methyl groups) with control over stereochemistry.
  • Limitations: Requires multi-step synthesis and handling of sulfur-containing intermediates.
Step Reagents/Conditions Outcome
Alkylation 2-formyl-1,3-dithiane + allylic bromide Formation of dithiane-protected aldehyde
Desulfurization Raney nickel Conversion to pent-4-enal
Oxidation or further transformation Suitable oxidants or reagents Formation of pent-4-en-2-one

Alkyne-Based Synthetic Routes and Nicholas Reaction

Though more relevant to 3-ethyl-3-methylpent-4-yn-2-one (the alkyne analog), alkyne synthesis techniques provide insight into related ketone preparations.

Schreiber-Modified Nicholas Reaction

  • Description: This method involves converting chiral pentynoic acids into Weinreb amide intermediates, followed by treatment with tributyltin reagents to yield chiral hexynones or alkynones with desired stereochemistry.
  • Relevance: While this method is primarily for alkynone synthesis, the resulting intermediates can be hydrogenated or otherwise modified to yield pentenones such as this compound.
  • Process Highlights: Control of stereochemistry, use of chiral precursors, and functional group transformations are key features.
Step Reagents/Conditions Outcome
Chiral acid preparation Schreiber-modified Nicholas reaction Chiral pentynoic acid intermediate
Weinreb amide formation Conversion to Weinreb amide Stable intermediate for further reactions
Tributyltin treatment Organotin reagents Formation of chiral alkynone

Summary Table of Preparation Methods

Methodology Key Reactions Advantages Limitations
Aldol Condensation Ketone + aldehyde, acid catalysis Simple, scalable, continuous flow possible Mainly documented for related compounds
Alkylation of Dithiane + Desulfurization Alkylation of 2-formyl-1,3-dithiane + Raney nickel desulfurization Precise substitution, stereocontrol Multi-step, sulfur intermediates
Schreiber-Modified Nicholas Reaction (alkyne route) Chiral acid → Weinreb amide → tributyltin treatment Stereochemical control, chiral products More complex, requires further modification

Research Findings and Considerations

  • The aldol condensation approach benefits from advances in solid acid catalysis and continuous reactor design, significantly improving yield and sustainability.
  • The dithiane alkylation and desulfurization route allows access to structurally complex pentenals and pentenones with defined substitution patterns.
  • Alkyne-based synthetic routes, while more complex, provide chiral intermediates useful for stereoselective synthesis of related ketones.
  • Optimization of reaction conditions such as temperature, solvent, catalyst type, and mixing intensity is critical for maximizing yield and purity.
  • Environmental and waste considerations favor solid acid catalysts and continuous processes over traditional mineral acid batch reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylpent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-ethyl-3-methylpent-4-en-2-ol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or hydrogen bromide (HBr) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

3-Ethyl-3-methylpent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylpent-4-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-ethyl-3-methylpent-4-en-2-one and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₈H₁₂O α,β-unsaturated ketone Branched alkyl groups at C3; C4-C5 double bond
3-Penten-2-one C₅H₈O α,β-unsaturated ketone Linear chain; simpler enone system
3-ETHYL-2,4-PENTANEDIONE C₇H₁₀O₂ Two ketone groups (diketone) Tautomeric equilibrium between enol/keto forms
4-Trimethylsiloxy-3-penten-2-one C₈H₁₄O₂Si Siloxy-substituted enone Trimethylsilyl (TMS) protecting group at C4
3-Ethylcyclopent-2-en-1-one C₇H₁₀O Cyclic α,β-unsaturated ketone Five-membered ring; increased ring strain

Key Observations :

  • Branching vs. Linearity: The ethyl and methyl branches in this compound likely reduce its volatility compared to linear enones like 3-penten-2-one (MW 84.12 g/mol) .
  • Functional Group Effects: The diketone 3-ETHYL-2,4-PENTANEDIONE exhibits tautomerism, enhancing its acidity and chelating ability, unlike the monoketone target compound .
  • Cyclic vs. Acyclic Systems : 3-Ethylcyclopent-2-en-1-one’s ring strain increases reactivity in Diels-Alder reactions compared to acyclic analogs .

Physical and Chemical Properties

Boiling Points and Polarity

While exact data for this compound are unavailable, comparisons can be inferred:

  • 3-Penten-2-one : Boiling point ~120–125°C (estimated for C₅H₈O) due to lower molecular weight and linearity .
  • 3-ETHYL-2,4-PENTANEDIONE : Higher boiling point (~200°C) due to stronger dipole-dipole interactions from two carbonyl groups .
  • 4-Trimethylsiloxy-3-penten-2-one : Siloxy groups increase hydrophobicity, reducing water solubility compared to hydroxylated analogs .
Reactivity
  • Conjugate Additions : The α,β-unsaturated ketone in this compound is prone to nucleophilic attacks, similar to 3-penten-2-one .
  • Tautomerism : Absent in the target compound but critical in 3-ETHYL-2,4-PENTANEDIONE, enabling coordination with metal ions .

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-3-methylpent-4-en-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysts). For example, compare Claisen-Schmidt condensation versus aldol addition pathways. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify intermediates and byproducts. Use response surface methodology (RSM) to model yield optimization . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to identify methyl (δ 1.2–1.4 ppm) and ethyl groups (δ 0.9–1.1 ppm). The α,β-unsaturated ketone moiety (C=O) appears at δ 200–220 ppm in 13^{13}C NMR.
  • IR Spectroscopy: The carbonyl stretch (C=O) appears at 1700–1750 cm1^{-1}, while the conjugated alkene (C=C) shows absorption at 1600–1650 cm1^{-1}.
  • GC-MS: Confirm molecular ion peaks (m/z) and fragmentation patterns against reference libraries (e.g., NIST Chemistry WebBook) .
    Cross-validate spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic applications?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to analyze:

  • Electrophilicity: Calculate the Fukui index to identify reactive sites for nucleophilic/electrophilic attacks.
  • Transition States: Model enolate formation during base-catalyzed reactions to predict activation energies.
  • Solvent Effects: Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., acetone vs. toluene).
    Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and compare frontier molecular orbitals (HOMO-LUMO gaps) with UV-Vis spectroscopy .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes involving this compound?

Methodological Answer:

  • Control Experiments: Isolate intermediates (e.g., enolates) under inert conditions (Schlenk line) to prevent side reactions .
  • Isotopic Labeling: Use 18^{18}O-labeled ketones to trace oxygen migration in rearrangement reactions.
  • Advanced Analytics: Apply 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry and detect hidden conformers.
  • Error Analysis: Quantify discrepancies using statistical tools (e.g., χ2^2 tests) and refine computational models by incorporating entropy contributions .

Q. How does the adsorption behavior of this compound on catalytic surfaces influence its reactivity in heterogeneous catalysis?

Methodological Answer:

  • Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to analyze catalyst surface morphology.
  • Adsorption Isotherms: Measure monolayer adsorption capacity via Brunauer-Emmett-Teller (BET) analysis.
  • In Situ Spectroscopy: Employ attenuated total reflectance infrared (ATR-IR) to monitor real-time adsorption/desorption kinetics on metal oxides (e.g., TiO2_2).
    Correlate adsorption strength (ΔGads_{ads}) with turnover frequency (TOF) in hydrogenation or oxidation reactions. Adjust catalyst pore size (e.g., mesoporous silica) to enhance substrate diffusion .

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